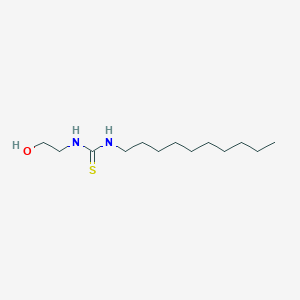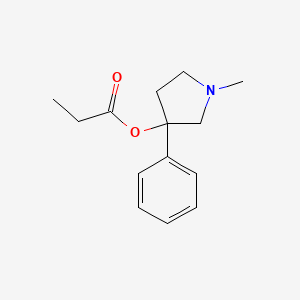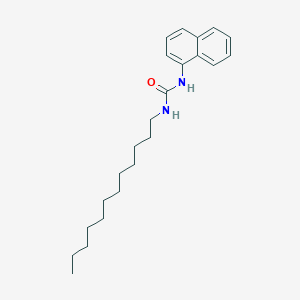![molecular formula C23H36N2O B12000796 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is an organic compound characterized by a long aliphatic chain and a conjugated system involving a phenyl group and a double bond. This compound is of interest due to its unique structural properties, which make it a subject of study in various fields such as organic chemistry, materials science, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide typically involves the condensation of tetradecanamide with cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine linkage. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the phenyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it into an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used to convert the imine to an amine.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
Chemistry
In organic chemistry, N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is used as a model compound to study imine formation and stability. Its unique structure also makes it a candidate for studying conjugated systems and their electronic properties.
Biology
The compound’s potential biological activity is of interest, particularly its interactions with biological membranes due to its amphiphilic nature. It may serve as a model for studying membrane-bound processes and the behavior of long-chain amides in biological systems.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial agent. Its structure suggests it could interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic properties.
作用机制
The mechanism by which N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide exerts its effects is primarily through its interaction with lipid bilayers. The long aliphatic chain allows it to embed within the lipid membrane, while the polar head group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to increased permeability or complete lysis of the membrane.
相似化合物的比较
Similar Compounds
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]nonanamide: Similar structure but with a shorter aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]octadecanamide: Similar structure but with a longer aliphatic chain.
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexadecanamide: Similar structure with a different chain length.
Uniqueness
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide is unique due to its specific chain length, which balances hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic properties. Its specific structure also allows for unique interactions in both chemical and biological systems, distinguishing it from its shorter or longer chain analogs.
属性
分子式 |
C23H36N2O |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide |
InChI |
InChI=1S/C23H36N2O/c1-2-3-4-5-6-7-8-9-10-11-15-20-23(26)25-24-21-16-19-22-17-13-12-14-18-22/h12-14,16-19,21H,2-11,15,20H2,1H3,(H,25,26)/b19-16+,24-21+ |
InChI 键 |
GYMDVZROOSIFKQ-ZMYQQVJKSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C=C/C1=CC=CC=C1 |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NN=CC=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)



![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)
